molecular formula C32H36ClIN2 B3144909 2-[2-[2-Chloro-3-[(1,3-dihydro-1,3,3-trimethyl-2 h-indol-2-ylidene) ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,3,3-trimethylindolium iodide CAS No. 56289-67-9

2-[2-[2-Chloro-3-[(1,3-dihydro-1,3,3-trimethyl-2 h-indol-2-ylidene) ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,3,3-trimethylindolium iodide

Cat. No.: B3144909
CAS No.: 56289-67-9
M. Wt: 611.0 g/mol
InChI Key: UOKPQDRVXJDDCA-UHFFFAOYSA-M
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Description

2-[2-[2-Chloro-3-[(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,3,3-trimethylindolium iodide is a heptamethine cyanine dye with a polymethine backbone, indolium heterocycles, and a chlorine substituent on the cyclohexenyl ring. This compound exhibits strong near-infrared (NIR) absorption and fluorescence, making it valuable in biomedical imaging, photothermal therapy (PTT), and drug delivery systems . Its structure includes two 1,3,3-trimethylindolium groups linked via a conjugated chain, with a chloro-substituted cyclohexenyl bridge enhancing photostability and tuning electronic properties .

Properties

IUPAC Name

2-[2-[2-chloro-3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36ClN2.HI/c1-31(2)24-14-7-9-16-26(24)34(5)28(31)20-18-22-12-11-13-23(30(22)33)19-21-29-32(3,4)25-15-8-10-17-27(25)35(29)6;/h7-10,14-21H,11-13H2,1-6H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKPQDRVXJDDCA-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4C)(C)C)CCC3)Cl)C)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36ClIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56289-67-9
Record name IR 786 iodide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56289-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-[2-[2-Chloro-3-[(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene) ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,3,3-trimethylindolium iodide has several scientific research applications:

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyanine dyes with structural similarities differ in substituents, counterions, and functional groups, which critically influence their optical properties, solubility, and applications. Below is a detailed comparison:

Structural Analogs and Substituent Effects

IR780 Iodide

  • Structure : Differs by replacing methyl groups with propyl at the indolium nitrogen (1-propyl-3,3-dimethyl substituents) .
  • Properties :

  • λmax: ~780 nm in organic solvents, ideal for NIR imaging .
  • Applications: Used in photothermal therapy and nanoparticle-based drug delivery due to enhanced lipophilicity . Key Difference: Propyl groups improve membrane permeability compared to methyl substituents in the parent compound .

IR783 (Sulfobutyl-Modified Analog)

  • Structure : Contains sulfobutyl groups on the indolium nitrogen, replacing methyl/propyl .
  • Properties :

  • Water solubility: Enhanced due to sulfonic acid groups, enabling use in aqueous biological systems .
  • Applications: Mitochondrial targeting in cancer apoptosis studies .

IR775 Chloride

  • Structure : Chloride counterion instead of iodide; identical core structure .
  • Properties :

  • Solubility: Higher in polar solvents (e.g., methanol) due to chloride’s smaller ionic radius .
  • Stability: Reduced aggregation in binary solvent systems compared to iodide salts .

Counterion Impact

  • Iodide vs. Chloride :

    • Iodide salts (e.g., the parent compound) exhibit redshifted absorption (λmax ~775–800 nm) due to heavier atom effects, enhancing intersystem crossing for photodynamic therapy (PDT) .
    • Chloride salts (e.g., IR775) show slightly blueshifted spectra (~760 nm) but better solubility in alcohols .
  • Tosylate Derivatives (e.g., CAS 205744-92-9):

    • Tosylate counterions improve crystallinity and thermal stability, favoring solid-state applications like thin-film optics .

Functional Group Modifications

  • Cyclohexenyl vs. Cyclopentenyl Bridges: Compounds with cyclopentenyl bridges (e.g., IR806) exhibit ~20 nm blueshift in λmax compared to cyclohexenyl analogs, reducing conjugation length . Chlorine substitution on the cyclohexenyl ring (parent compound) stabilizes the excited state, increasing fluorescence quantum yield by 15% compared to non-halogenated analogs .

Data Table: Key Properties of Comparable Compounds

Compound Name λmax (nm) Counterion Key Substituents Applications Reference
Parent Compound (Iodide) 775–800 Iodide Methyl, Chlorocyclohexen PTT, Drug Delivery
IR780 Iodide ~780 Iodide Propyl, Chlorocyclohexen Nanoparticle Therapy
IR783 780–790 Sulfobutyl, Chlorocyclohexen Mitochondrial Apoptosis
IR775 Chloride ~760 Chloride Methyl, Chlorocyclohexen Solvent Stability Studies
PSA1411 (Tosylate) 750–770 Tosylate Methyl, Chlorocyclohexen Thin-Film Optics

Biological Activity

The compound 2-[2-[2-Chloro-3-[(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene) ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,3,3-trimethylindolium iodide , also known as IR-813 , is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C32H36ClIN2
  • Molecular Weight : 655.29 g/mol
  • CAS Number : 56289-67-9
  • Appearance : Light brown to brown solid
  • Solubility : Water solubility approximately 30 µg/L at 20°C

IR-813 primarily functions through its interactions with cellular structures and processes. It has been shown to target:

  • Lysosomes and Mitochondria : The compound exhibits fluorescence properties that allow it to be used in optical imaging techniques, particularly in near-infrared (NIR) fluorescence imaging .

Antibacterial Activity

Recent studies have indicated that derivatives of indolium compounds, including IR-813, display significant antibacterial properties. The Minimum Inhibitory Concentration (MIC) values for various derivatives against common pathogens are summarized below:

CompoundTarget BacteriaMIC (µM)
IR-813Staphylococcus aureus20 - 40
IR-813Escherichia coli40 - 70

These values suggest that while IR-813 shows some antibacterial activity, it is less potent than traditional antibiotics such as ceftriaxone (4 µM against S. aureus and 0.1 µM against E. coli) .

Anticancer Potential

In addition to antibacterial properties, IR-813 has been evaluated for its anticancer potential. Studies suggest that it can induce apoptosis in cancer cells through the following mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound promotes oxidative stress in cancer cells.
  • Cell Cycle Arrest : It interferes with cell cycle progression, leading to increased apoptosis rates.

Case Studies

A notable case study involved the use of IR-813 in photodynamic therapy (PDT). Researchers found that when irradiated with NIR light, IR-813 could effectively target and kill cancer cells while sparing normal cells. This selectivity is attributed to the preferential uptake of the compound by malignant cells due to their altered metabolic states .

Q & A

Q. What are the standard synthetic routes for this indolium iodide compound, and how can reaction yields be optimized?

The compound is typically synthesized via condensation reactions between indole derivatives and chlorinated cyclohexenone intermediates. Key steps include the formation of the conjugated ethenyl bridge and subsequent quaternization with methyl iodide. To optimize yields (up to 95%), use anhydrous dimethylformamide (DMF) as a solvent under nitrogen atmosphere, and maintain temperatures between 60–80°C to minimize side reactions . Purification via column chromatography with silica gel (eluent: dichloromethane/methanol gradient) is critical for isolating the pure product.

Q. Which spectroscopic and crystallographic methods are essential for structural confirmation?

  • UV-Vis/NIR Spectroscopy : Confirm π-conjugation and electronic transitions (absorption peaks typically >700 nm for near-infrared applications) .
  • NMR (¹H/¹³C) : Assign proton environments (e.g., methyl groups at δ 1.4–1.6 ppm, indole aromatic protons at δ 6.8–7.5 ppm) and verify substituent positions .
  • X-ray Crystallography : Resolve the Z-configuration of the ethylidene group and confirm the planar geometry of the indolium core (bond angles ~120° for sp² hybridization) .

Q. What are the primary research applications of this compound?

Its extended conjugation and NIR absorbance make it suitable for:

  • Photodynamic Therapy (PDT) : As a photosensitizer due to high singlet oxygen quantum yields .
  • Fluorescent Probes : For bioimaging in cellular studies, leveraging its low autofluorescence in NIR regions .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed?

Competing alkylation at multiple nitrogen sites (indole vs. cyclohexenyl amine) can lead to byproducts. To enhance regioselectivity:

  • Use sterically hindered bases (e.g., DBU) to favor indole quaternization.
  • Monitor reaction progress via TLC with iodine vapor visualization to isolate intermediates .

Q. What experimental conditions are critical for maintaining compound stability?

The iodide counterion is hygroscopic; store the compound in desiccated amber vials at –20°C under argon. Avoid prolonged exposure to light, as photodegradation of the conjugated system occurs within 48 hours under ambient conditions .

Q. How can computational modeling aid in predicting photophysical properties?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can model:

  • HOMO-LUMO gaps (correlated with experimental λmax values).
  • Charge-transfer dynamics between indolium and chlorocyclohexenyl moieties . Software tools like Gaussian 16 or Molecular Operating Environment (MOE) are recommended .

Q. How should conflicting spectral data (e.g., NMR vs. MS) be resolved?

Discrepancies between NMR peak integration and high-resolution mass spectrometry (HRMS) data often arise from residual solvents or isotopic impurities. Validate purity via:

  • HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to detect trace impurities.
  • Elemental Analysis : Confirm C/H/N ratios within 0.3% deviation .

Q. What strategies improve its efficacy in photodynamic therapy?

  • Nanoparticle Encapsulation : Use PEGylated liposomes to enhance aqueous solubility and tumor targeting.
  • Co-administration with Redox Modulators : Ascorbic acid can reduce oxidative degradation in vivo .

Methodological Notes

  • Contradictions in Data : Variations in reported λmax values (±20 nm) may stem from solvent polarity effects (e.g., redshift in DMSO vs. methanol) .
  • Advanced Characterization : Time-resolved fluorescence spectroscopy can quantify excited-state lifetimes (τ ≈ 1–3 ns) for PDT optimization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-[2-Chloro-3-[(1,3-dihydro-1,3,3-trimethyl-2 h-indol-2-ylidene) ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,3,3-trimethylindolium iodide
Reactant of Route 2
2-[2-[2-Chloro-3-[(1,3-dihydro-1,3,3-trimethyl-2 h-indol-2-ylidene) ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,3,3-trimethylindolium iodide

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